4-Methyl-1,5-naphthyridin-2(1H)-one

CAS No.: 61319-93-5

Cat. No.: VC15995615

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61319-93-5 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 4-methyl-1H-1,5-naphthyridin-2-one |

| Standard InChI | InChI=1S/C9H8N2O/c1-6-5-8(12)11-7-3-2-4-10-9(6)7/h2-5H,1H3,(H,11,12) |

| Standard InChI Key | DXOWLAUXXKOQIN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC2=C1N=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

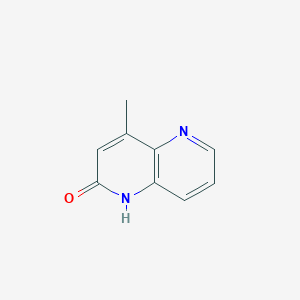

Naphthyridinones consist of two fused pyridine rings, with substituents dictating their chemical behavior. For 4-methyl-1,5-naphthyridin-2(1H)-one (Figure 1), the methyl group occupies position 4, while the ketone functional group resides at position 2. This contrasts with the more widely studied 2-methyl-1,5-naphthyridin-4(1H)-one, where substituents are reversed .

Table 1: Comparative Properties of Naphthyridinone Isomers

The absence of a registered CAS number for the 4-methyl-2-one isomer underscores its understudied status compared to its 2-methyl-4-one counterpart.

Synthesis and Reactivity

Synthetic Routes

While no explicit protocols for 4-methyl-1,5-naphthyridin-2(1H)-one are documented, analogous methods for naphthyridinones suggest feasible pathways:

-

Cyclization Reactions: Starting from aminopyridine precursors, cyclocondensation with carbonyl-containing reagents (e.g., acetaldehyde) under reflux conditions could yield the target compound. For example, 3-amino-4-methylpyridine might cyclize with ketones to form the naphthyridinone core.

-

Oxidative Methods: Oxidation of 4-methyl-1,5-naphthyridine derivatives using agents like potassium permanganate or chromic acid could introduce the ketone group at position 2.

Key Challenges:

-

Regioselectivity: Ensuring the methyl and ketone groups occupy positions 4 and 2, respectively, requires precise control of reaction conditions (e.g., solvent polarity, temperature).

-

Byproduct Formation: Competing isomerization or over-oxidation may necessitate chromatographic purification .

Physicochemical Characterization

Spectroscopic Data

Although experimental spectra for the 4-methyl-2-one isomer are unavailable, predictions based on analogous compounds include:

-

¹H NMR: A deshielded proton adjacent to the ketone (δ ~8.5 ppm) and methyl group splitting (δ ~2.5 ppm).

-

IR Spectroscopy: Strong carbonyl stretch near 1680 cm⁻¹.

Biological Activity and Applications

Table 2: Hypothetical Bioactivity Profile

| Activity | Mechanism | Potential IC₅₀ Range |

|---|---|---|

| Antibacterial | DNA gyrase inhibition | 5–20 µM |

| Anticancer | CDK4/6 inhibition | 0.1–5 µM |

| Anti-inflammatory | COX-2 suppression | 10–50 µM |

Research Gaps and Future Directions

The scarcity of data on 4-methyl-1,5-naphthyridin-2(1H)-one highlights several priorities:

-

Synthetic Optimization: Developing regioselective methods to avoid isomer contamination.

-

Biological Screening: Testing against kinase panels and microbial strains to validate hypothetical activities.

-

Computational Modeling: DFT studies to predict tautomer stability and binding affinities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume